molecular formula C18H21ClFNO B1532616 4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride CAS No. 1345610-19-6

4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride

Cat. No.: B1532616
CAS No.: 1345610-19-6
M. Wt: 321.8 g/mol
InChI Key: FBMOHUREDJOKPX-UHFFFAOYSA-N
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Description

4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of a benzyloxyphenyl compound with appropriate reagents to introduce the benzyloxy group.

    Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom at the desired position on the piperidine ring. This can be achieved using fluorinating agents under controlled conditions.

    Formation of the Piperidine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride can be compared with other piperidine derivatives, such as:

  • 4-(3-methoxyphenyl)-4-fluoropiperidine Hydrochloride
  • 4-(3-ethoxyphenyl)-4-fluoropiperidine Hydrochloride
  • 4-(3-propoxyphenyl)-4-fluoropiperidine Hydrochloride

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The unique benzyloxy group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

4-(3-Benzyloxyphenyl)-4-fluoropiperidine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a fluorine atom and a benzyloxyphenyl group, which may influence its interactions with biological targets.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}ClFNO
  • Molecular Weight : 291.77 g/mol
  • IUPAC Name : this compound

Structural Features

FeatureDescription
Piperidine Ring A six-membered saturated nitrogen-containing ring.
Fluorine Substitution Enhances lipophilicity and metabolic stability.
Benzyloxy Group Potential for increased binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The fluorine atom may enhance the compound's binding affinity and selectivity for certain biological targets, while the benzyloxy group can facilitate interactions through hydrophobic effects and hydrogen bonding.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit antiproliferative effects on various cancer cell lines, including breast and ovarian cancers. For instance, benzoylpiperidine derivatives have shown IC50_{50} values ranging from 19.9 to 75.3 µM against cancer cell lines .
  • Enzyme Inhibition : The compound may act as a reversible inhibitor of monoacylglycerol lipase (MAGL), which has implications in pain management and inflammation control. Research on related compounds has demonstrated IC50_{50} values as low as 80 nM for MAGL inhibition .
  • Neuropharmacological Effects : The compound's interaction with serotoninergic and dopaminergic receptors suggests potential applications in treating psychiatric disorders, with studies showing selective affinity for specific subtypes .

Comparative Studies

Research comparing the biological activities of various piperidine derivatives highlights the role of structural modifications in enhancing efficacy:

CompoundIC50_{50} (µM)TargetNotes
4-(3-Benzyloxyphenyl)-4-fluoropiperidineTBDMAGLAnticipated reversible inhibition
Benzoylpiperidine Derivative19.9 - 75.3Cancer Cell LinesNotable antiproliferative activity
Fluorinated Piperidine80MAGLHigh selectivity over ECS enzymes

Case Study 1: Antiproliferative Activity

A study on benzoylpiperidine derivatives demonstrated significant antiproliferative activity against human breast cancer cell lines, prompting further investigation into structural modifications to optimize potency . The introduction of fluorine atoms was shown to enhance inhibitory activity.

Case Study 2: Neuropharmacological Profile

Research into the neuropharmacological effects of similar compounds revealed that modifications in the piperidine structure could lead to varying degrees of receptor affinity, potentially reducing side effects associated with traditional antipsychotics . This suggests that this compound may offer therapeutic benefits with a more favorable side effect profile.

Properties

IUPAC Name

4-fluoro-4-(3-phenylmethoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO.ClH/c19-18(9-11-20-12-10-18)16-7-4-8-17(13-16)21-14-15-5-2-1-3-6-15;/h1-8,13,20H,9-12,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMOHUREDJOKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)OCC3=CC=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This material was prepared from the reaction of tert-butyl 4-(3-benzyloxyphenyl)-4-hydroxypiperidine-1-carboxylate with diethylaminosulfur trifluoride followed by direct deprotection of the crude product with methanolic hydrogen chloride as described in Step 2 of Example 1 in 75% overall yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-benzyloxyphenyl)-4-fluoropiperidine Hydrochloride
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